molecular formula C3H7NO2 B12062408 L-Alanine-1-13C,15N

L-Alanine-1-13C,15N

Cat. No.: B12062408
M. Wt: 91.08 g/mol
InChI Key: QNAYBMKLOCPYGJ-WGVUESGYSA-N
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Description

L-Alanine-1-13C,15N, also known as L-2-Aminopropionic acid-1-13C,15N, is a stable isotope-labeled compound. It is a non-essential amino acid that plays a crucial role in various metabolic processes. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in scientific research, especially in the fields of biochemistry and molecular biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Alanine-1-13C,15N can be synthesized through various methods, including the incorporation of stable isotopes into the alanine molecule. One common method involves the use of labeled precursors in a controlled chemical reaction to achieve the desired isotopic labeling. The reaction conditions typically involve maintaining a specific temperature, pH, and solvent environment to ensure the incorporation of the isotopes .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yield and purity. The process includes the use of specialized equipment and techniques to ensure the consistent incorporation of the isotopes and the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

L-Alanine-1-13C,15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Alanine-1-13C,15N has a wide range of applications in scientific research:

Mechanism of Action

L-Alanine-1-13C,15N exerts its effects by participating in metabolic pathways where it acts as a substrate or intermediate. The labeled isotopes allow researchers to track its incorporation and transformation in various biochemical processes. The molecular targets include enzymes involved in amino acid metabolism, and the pathways involve transamination, deamination, and decarboxylation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Alanine-1-13C,15N is unique due to its specific labeling at the carbon-1 and nitrogen positions, which makes it particularly useful for detailed metabolic studies. Compared to other labeled alanine compounds, it provides distinct advantages in tracking specific metabolic pathways and understanding the role of alanine in various biological processes .

Properties

Molecular Formula

C3H7NO2

Molecular Weight

91.08 g/mol

IUPAC Name

(2S)-2-(15N)azanyl(113C)propanoic acid

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i3+1,4+1

InChI Key

QNAYBMKLOCPYGJ-WGVUESGYSA-N

Isomeric SMILES

C[C@@H]([13C](=O)O)[15NH2]

Canonical SMILES

CC(C(=O)O)N

Origin of Product

United States

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